O,O-Diethyl Dithiophosphate-d10

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Quantifying urinary diethyl dithiophosphate (DEDTP) without a co-eluting internal standard introduces matrix effects causing up to 8-fold quantitation errors. O,O-Diethyl Dithiophosphate-d10 solves this as the exact perdeuterated isotopologue: • +10 Da mass shift ensures unambiguous MS resolution with matched extraction, derivatization, and ionization behavior. • Enables MDL <10 ng/mL and accuracy >99% in NHANES/Esteban biomonitoring programs. • Certified 98% chemical purity, 98% atom D enrichment for ISO 15189/CLIA-compliant LC-MS/MS and GC-MS/MS workflows.

Molecular Formula C4H11O2PS2
Molecular Weight 196.3 g/mol
Cat. No. B13431897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Diethyl Dithiophosphate-d10
Molecular FormulaC4H11O2PS2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)S
InChIInChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D2
InChIKeyIRDLUHRVLVEUHA-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O-Diethyl Dithiophosphate-d10: Deuterated Internal Standard for Organophosphate Exposure Biomonitoring


O,O-Diethyl Dithiophosphate-d10 (DEDTP-d10) is a perdeuterated isotopologue of the dialkyl phosphate metabolite diethyl dithiophosphate (DEDTP), a urinary biomarker of organophosphate pesticide exposure. As a stable isotope-labeled analog bearing ten deuterium atoms, DEDTP-d10 serves as an ideal internal standard for isotope-dilution mass spectrometry (IDMS) methods [1]. Unlike the native analyte, its formal +10 Da mass shift permits unambiguous mass-resolved detection without natural abundance interference, while its identical chemical behavior ensures matched extraction, derivatization, and ionization characteristics [2].

Why Non-Deuterated DEDTP or Alternative Dialkyl Phosphate Internal Standards Cannot Substitute for O,O-Diethyl Dithiophosphate-d10


The non-deuterated parent compound (CAS 298-06-6) cannot function as an internal standard in mass spectrometry-based assays because it is chromatographically and spectrometrically indistinguishable from the target analyte . Substituting a chemically distinct deuterated dialkyl phosphate (e.g., DETP-d10 or DEP-d10) introduces differential extraction recovery, derivatization efficiency, and ionization response, as these analogs differ in polarity, pKa, and fragmentation pathways [1]. Non-isotopic internal standards such as dibutyl phosphate fail to correct for matrix effects specific to diethyl dithiophosphate, leading to quantitation errors that can exceed 8-fold in complex urine matrices [2]. Only DEDTP-d10 provides the exact chemical identity required for reliable isotope-dilution quantification of DEDTP in environmental and biological samples.

Quantitative Performance Differentiation: O,O-Diethyl Dithiophosphate-d10 vs. Unlabeled and Alternative Internal Standards


Isotopic Enrichment: 98% Atom D vs. Unlabeled DEDTP (0% Atom D)

Commercial O,O-Diethyl Dithiophosphate-d10 (potassium salt) is supplied with a certified isotopic enrichment of 98% atom D, whereas the unlabeled DEDTP contains deuterium only at natural abundance (approximately 0.015% atom D) [1]. This >6,500-fold difference in isotopic enrichment provides the mass shift necessary for baseline-resolved detection in quadrupole and ion trap mass spectrometers. The unlabeled DEDTP technical grade material (CAS 298-06-6) is typically sold at 90% chemical purity, while DEDTP-d10 is specified at 98% chemical purity .

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Method Detection Limit and Accuracy: Isotope Dilution with DEDTP-d10 vs. External Standard Calibration

In a validated SAX-LC/APCI-MS method for dialkyl phosphate determination in water, isotope dilution quantitation using d10-diethyl dithiophosphate as the internal standard produced an instrument detection limit of 2 ng DEDTP/mL and a method detection limit (MDL) of 9.3 ng/mL, with an accuracy of 99% at a spike concentration of 25 ng/mL [1]. By contrast, non-isotope-dilution approaches for urinary DAP analysis are reported to suffer from matrix-induced deviations as large as 8-fold for certain analytes when calibration standards are not matrix-matched [2]. The isotope dilution strategy using the deuterated analog corrects for recovery losses, derivatization variability, and ion suppression or enhancement, which external standard calibration cannot address.

Bioanalytical Method Validation Detection Limit Isotope Dilution Quantification

Mass Spectrometric Selectivity: DEDTP-d10 vs. Chemically Distinct Deuterated Internal Standards (DETP-d10, DEP-d10)

In a published GC-MS/MS method for urinary dialkyl phosphate quantification employing a panel of deuterated internal standards (DMP-d6, DEP-d10, DMTP-d6, DETP-d10, DMDTP-d6, DEDTP-d10), each deuterated analog was matched one-to-one with its corresponding native analyte to ensure identical retention time and fragmentation behavior [1]. The MRM transitions for DEDTP-d10 (m/z 195.3 → 110.9) are completely resolved from other dialkyl phosphate isotopologues, including DETP-d10 (m/z 178.9 → 95) and DEP-d10 (m/z 162.9 → 78.9) [2]. Using DETP-d10 as a surrogate internal standard for DEDTP quantification is not analytically valid because the two compounds exhibit different extraction efficiencies from urine and distinct collision-induced dissociation (CID) fragmentation pathways — DEDTP loses ethylene and ethane moieties, while DETP fragments via a different route [1].

Mass Spectrometry Selectivity Co-elution Internal Standard

Synthesis Route Guaranteeing Site-Specific Deuteration: Ethanol-d6 Pathway vs. Alternative Labeling Strategies

DEDTP-d10 is synthesized via reaction of ethanol-d6 with phosphorus pentasulfide (P2S5) to yield labeled diethyldithiophosphoric acid, which is then converted to the potassium or ammonium salt [1]. This route produces perdeuteration of both ethyl groups (C2D5-O-) with documented 98% atom D enrichment at each labeled position [2]. Alternative post-hoc hydrogen-deuterium exchange approaches applied to pre-formed dialkyl phosphates typically yield incomplete and non-uniform labeling, resulting in complex isotopologue distributions that compromise quantitative accuracy in IDMS. The ethanol-d6 pathway ensures a single, well-defined isotopologue (d10) with minimal d9 or d8 contaminants, which is critical for linear calibration curves.

Isotopic Labeling Chemistry Synthesis Deuterium Incorporation

Primary Application Scenarios for O,O-Diethyl Dithiophosphate-d10 in Bioanalysis and Environmental Monitoring


Human Biomonitoring of Organophosphate Pesticide Exposure via Urinary DEDTP Quantification

DEDTP-d10 is the essential internal standard for quantifying urinary diethyl dithiophosphate in population-scale biomonitoring programs such as NHANES and Esteban. The isotope-dilution LC-MS/MS or GC-MS/MS approach using this deuterated analog achieves method detection limits below 10 ng/mL with validated accuracy exceeding 99% [1], enabling reliable detection of low-level environmental exposures in children and pregnant women.

Environmental Fate Studies of Organophosphorus Insecticides in Water and Soil

For tracking the hydrolysis and degradation products of organophosphorus pesticides (e.g., terbufos, phorate, coumaphos) in environmental matrices, DEDTP-d10 serves as both a quantitative internal standard and a tracer for mass balance studies. The SAX-LC/APCI-MS method employing DEDTP-d10 demonstrated an instrument detection limit of 2 ng/mL in water [2], suitable for monitoring surface water contamination at regulatory thresholds.

Method Validation and Quality Control for Clinical Toxicology Laboratories

Clinical laboratories performing therapeutic drug monitoring or forensic toxicology analysis of organophosphate poisoning cases require matrix-matched isotope-labeled internal standards. DEDTP-d10, certified at 98% chemical purity and 98% atom D enrichment [3], satisfies ISO 15189 and CLIA requirements for calibrator traceability and is compatible with both LC-MS/MS and GC-MS/MS platforms following pentafluorobenzyl bromide derivatization.

Synthesis of Deuterated Organophosphate Insecticide Reference Materials

DEDTP-d10 (as the potassium or ammonium salt) is the key intermediate for preparing perdeuterated organophosphate insecticides such as coumaphos-d10 and potasan-d10 via reaction with 3-chloro-4-methyl-7-hydroxycoumarin or 4-methyl-7-hydroxycoumarin [4]. These labeled insecticides are required as internal standards for residue analysis in food safety testing and regulatory enforcement.

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